Biochemical p38α IC50 Potency Advantage of SB 242235 Over SB 203580
In a biochemical p38α kinase assay, SB 242235 demonstrates an IC50 of 0.019 µM (19 nM) [1]. This represents an approximately 7-fold improvement in enzymatic potency relative to SB 203580, which exhibits an IC50 of 136 ± 64 nM in the same assay format using ATF2 as substrate [2].
| Evidence Dimension | p38α MAP kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | SB 242235: IC50 = 0.019 µM (19 nM) |
| Comparator Or Baseline | SB 203580: IC50 = 136 ± 64 nM (mean ± S.D.) |
| Quantified Difference | SB 242235 is approximately 7.2-fold more potent than SB 203580 at the enzyme level (19 nM vs. 136 nM median) |
| Conditions | Human p38α kinase assay using ATF2 as substrate; data sourced from Adams et al. 2001 and Table 1, PMC2612656 |
Why This Matters
Higher biochemical potency at the primary target enables lower compound usage in kinase assays and potentially translates to improved cellular target engagement at reduced concentrations, reducing cost per experiment.
- [1] Adams JL, Boehm JC, Gallagher TF, et al. Pyrimidinylimidazole inhibitors of p38: cyclic N-1 imidazole substituents enhance p38 kinase inhibition and oral activity. Bioorg. Med. Chem. Lett. 2001;11(21):2867-2870. doi:10.1016/S0960-894X(01)00570-4 View Source
- [2] Table 1: IC50 values for p38α inhibitors. SB-203580 p38α IC50 = 136 ± 64 nM. PMC2612656. Assay: human p38α kinase using ATF2. View Source
